molecular formula C16H22BN3S2 B5223793 3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione

3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione

Cat. No.: B5223793
M. Wt: 331.3 g/mol
InChI Key: QWJTXCZGNLREIP-UHFFFAOYSA-O
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Description

3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione is a complex heterocyclic compound that features a unique arrangement of sulfur, nitrogen, and boron atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Scientific Research Applications

3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of a phenyl-substituted thiazole with a diaza-bicyclo compound under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Mechanism of Action

The mechanism by which 3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and diaza-bicyclo derivatives, such as:

  • 1,3,4-thiadiazole derivatives
  • Triazolothiadiazine derivatives
  • Indole derivatives

Uniqueness

What sets 3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione apart is its unique combination of sulfur, nitrogen, and boron atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

3-phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN3S2/c1-3-10-17(11-4-2)18-15-19(12-13-22-15)16(21)20(17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3/q-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJTXCZGNLREIP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(NC2=[N+](C=CS2)C(=S)N1C3=CC=CC=C3)(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione
Reactant of Route 2
3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione
Reactant of Route 3
3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione
Reactant of Route 4
3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione
Reactant of Route 5
3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione
Reactant of Route 6
3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione

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